molecular formula C8H15NO B6161359 N,N,2-trimethylcyclobutane-1-carboxamide CAS No. 90204-09-4

N,N,2-trimethylcyclobutane-1-carboxamide

Cat. No.: B6161359
CAS No.: 90204-09-4
M. Wt: 141.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-trimethylcyclobutane-1-carboxamide: is an organic compound with a unique structure characterized by a cyclobutane ring substituted with two methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylcyclobutane-1-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the reaction of 2,2-dimethylcyclobutanecarboxylic acid with an amine under catalytic or non-catalytic conditions. The reaction can be facilitated by coupling reagents such as N,N’-1,3-bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,2-trimethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N,2-trimethylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,2-trimethylcyclobutane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • N,N-dimethylcyclobutane-1-carboxamide
  • 2,2-dimethylcyclobutane-1-carboxamide
  • N-methylcyclobutane-1-carboxamide

Comparison: N,N,2-trimethylcyclobutane-1-carboxamide is unique due to the presence of two methyl groups on the cyclobutane ring, which can influence its reactivity and interactions compared to similar compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

90204-09-4

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.